2-(4-(ethylthio)benzamido)-N,4,5-trimethylthiophene-3-carboxamide
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Overview
Description
2-(4-(Ethylthio)benzamido)-N,4,5-trimethylthiophene-3-carboxamide is an intriguing compound within the realm of organic chemistry. Its structure consists of a thiophene core, a benzamide group with an ethylthio substituent, and a carboxamide group. This compound is known for its diverse applications in scientific research, particularly due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(ethylthio)benzamido)-N,4,5-trimethylthiophene-3-carboxamide typically involves multiple steps, beginning with the functionalization of the thiophene ring. Key steps in the synthesis include:
Step 1: Bromination of thiophene, followed by methylation to introduce the methyl groups.
Step 2: Formation of the benzamide moiety by coupling 4-ethylthiobenzoic acid with the functionalized thiophene derivative.
Step 3: Introduction of the carboxamide group through amidation reactions.
Industrial Production Methods: In an industrial setting, production may involve:
Large-scale Reactors: Using controlled temperature and pressure conditions.
Automated Systems: For precise addition of reagents and continuous monitoring.
Optimization: Specific catalysts and solvents to enhance yield and purity.
Chemical Reactions Analysis
2-(4-(ethylthio)benzamido)-N,4,5-trimethylthiophene-3-carboxamide undergoes several types of chemical reactions:
Oxidation: Can be oxidized using reagents like hydrogen peroxide, forming sulfoxides or sulfones.
Reduction: Reduction with hydride donors may target the carbonyl group in the carboxamide.
Substitution: Electrophilic substitution reactions at the thiophene core can introduce various functional groups.
Common reagents include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane, depending on the specific reaction conditions.
The major products formed depend on the reaction type but can include sulfoxides, sulfones, and various substituted derivatives.
Scientific Research Applications
2-(4-(ethylthio)benzamido)-N,4,5-trimethylthiophene-3-carboxamide is utilized in:
Biology: Investigated for its interaction with biological macromolecules and potential enzyme inhibition.
Medicine: Studied for its pharmacological properties, including potential anti-inflammatory and anticancer effects.
Industry: Used as an intermediate in the synthesis of specialized materials and fine chemicals.
Mechanism of Action
The compound's mechanism of action involves:
Molecular Targets: May interact with specific enzymes, altering their activity.
Pathways: Can be involved in pathways regulating inflammation or cell proliferation.
Studies have shown it may inhibit certain enzymes, modulating biological processes at a molecular level.
Comparison with Similar Compounds
When compared to similar compounds:
2-(4-methylbenzamido)-N,4,5-trimethylthiophene-3-carboxamide: : The ethylthio substituent provides additional steric and electronic effects.
N,4,5-trimethylthiophene-3-carboxamide: : Lacks the benzamide moiety, altering its chemical properties and biological activity.
2-(4-(propylthio)benzamido)-N,4,5-trimethylthiophene-3-carboxamide: : The propylthio group introduces different steric hindrance and hydrophobic interactions.
The uniqueness of 2-(4-(ethylthio)benzamido)-N,4,5-trimethylthiophene-3-carboxamide lies in its specific functional groups that modulate its reactivity and interactions in various scientific contexts.
Properties
IUPAC Name |
2-[(4-ethylsulfanylbenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S2/c1-5-22-13-8-6-12(7-9-13)15(20)19-17-14(16(21)18-4)10(2)11(3)23-17/h6-9H,5H2,1-4H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWJYVJHWQPBPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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